tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C23H33BN2O5 and its molecular weight is 428.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a novel spirocyclic indoline derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure that includes a spiro[indoline-3,4'-piperidine] core and a dioxaborolane moiety. The synthesis of such compounds often involves diastereoselective cycloisomerization techniques, which have been employed to create various spirocyclic derivatives with significant biological activities .
Antitumor Activity
Recent studies indicate that spirocyclic indoline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds related to this compound have shown significant inhibition against A549 (lung cancer), BEL-7402 (liver cancer), and HeLa (cervical cancer) cell lines. One derivative demonstrated an IC50 value of 30.03 ± 0.43 µg/mL against BEL-7402 cells .
The mechanism by which these compounds exert their antitumor effects may involve several pathways:
- Molecular Docking Studies : Computational analyses have revealed strong binding affinities to key proteins involved in tumor progression such as CDK and EGFR. For example, the binding energy of one derivative with CDK was calculated at -44.3583 kcal/mol .
- Cytotoxicity : The presence of the spirocyclic structure is believed to enhance cytotoxicity by disrupting cellular processes essential for cancer cell survival .
Additional Pharmacological Effects
Beyond anticancer properties, spiro[indoline] derivatives have been investigated for other biological activities:
- Antidepressant Properties : Some related compounds have been reported to possess antidepressant effects through modulation of neurotransmitter systems .
- Antimicrobial Activity : Certain spirocyclic analogs have shown promising antimicrobial properties against various pathogens .
Case Study 1: Antitumor Efficacy
A study evaluated a series of spiro[indoline] derivatives for their antiproliferative activities. Among these derivatives, one compound exhibited a significant reduction in cell viability across multiple cancer cell lines. The study concluded that structural modifications could enhance the efficacy of these compounds against specific targets in cancer therapy .
Case Study 2: Antidepressant Activity
In another investigation focusing on the antidepressant potential of spiro[indoline] derivatives, researchers found that specific substitutions on the aromatic ring significantly influenced the pharmacological profile. The lead compound demonstrated enhanced activity in animal models compared to traditional antidepressants .
Data Summary Table
Compound Name | Activity Type | Cell Line Tested | IC50 Value (µg/mL) | Binding Energy (kcal/mol) |
---|---|---|---|---|
B5 | Antitumor | BEL-7402 | 30.03 ± 0.43 | -44.3583 |
Tert-butyl | Antidepressant | N/A | N/A | N/A |
Spiro Derivative | Antimicrobial | Various | N/A | N/A |
特性
IUPAC Name |
tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33BN2O5/c1-20(2,3)29-19(28)26-12-10-23(11-13-26)16-14-15(8-9-17(16)25-18(23)27)24-30-21(4,5)22(6,7)31-24/h8-9,14H,10-13H2,1-7H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFCDWZIYOONLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CCN(CC4)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。